
N(2),3-Ethanoguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2),3-Ethanoguanine (εG) is a DNA adduct that is formed by the reaction of acetaldehyde with guanine in DNA. It is a mutagenic and carcinogenic compound that has been implicated in the development of various types of cancer, including esophageal, liver, and breast cancer. In recent years, εG has gained significant attention in the scientific community due to its potential role in cancer development and its use as a biomarker for alcohol consumption.
Wirkmechanismus
The mechanism of action of εG is not fully understood, but it is thought to involve the formation of DNA adducts that can cause DNA damage and promote the development of cancer. εG has been shown to induce mutations in bacterial and mammalian cells, and it has been suggested that it may contribute to the development of cancer by promoting genomic instability.
Biochemische Und Physiologische Effekte
εG has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair, leading to the accumulation of mutations in DNA. εG has also been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects. Additionally, εG has been shown to modulate the immune response, which may have important implications for the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
εG has a number of advantages and limitations for laboratory experiments. One advantage is that it can be used as a biomarker for alcohol consumption, which makes it a useful tool for studying the effects of alcohol on the body. Additionally, εG is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. However, one limitation of εG is that it is a complex molecule that is difficult to synthesize, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on εG. One area of research is the development of new methods for synthesizing εG, which may make it more accessible for laboratory experiments. Another area of research is the development of new methods for detecting εG in biological samples, which may have important implications for the diagnosis and treatment of alcohol-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of εG and its role in cancer development.
Synthesemethoden
The synthesis of εG is a complex process that involves the reaction of acetaldehyde with guanine in DNA. This reaction results in the formation of a covalent bond between the C2 position of guanine and the C1 position of acetaldehyde, leading to the formation of εG. The synthesis of εG can be achieved through chemical synthesis or by using enzymatic methods.
Wissenschaftliche Forschungsanwendungen
εG has been extensively studied in the context of cancer research. It has been shown to be a potent mutagen that can cause DNA damage and promote the development of cancer. εG has also been used as a biomarker for alcohol consumption, as it is formed as a result of the metabolism of alcohol in the body. This has important implications for the diagnosis and treatment of alcohol-related diseases.
Eigenschaften
CAS-Nummer |
126854-10-2 |
|---|---|
Produktname |
N(2),3-Ethanoguanine |
Molekularformel |
C7H7N5O |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |
InChI-Schlüssel |
SQOABKWCLWEBHA-UHFFFAOYSA-N |
Isomerische SMILES |
C1CN2C3=C(C(=O)NC2=N1)NC=N3 |
SMILES |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
Kanonische SMILES |
C1CN2C3=C(C(=O)N=C2N1)NC=N3 |
Andere CAS-Nummern |
126854-10-2 |
Synonyme |
N(2),3-ethanoguanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



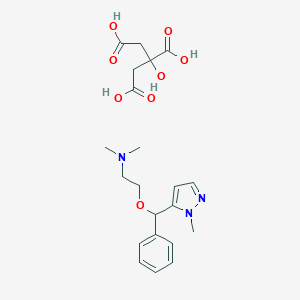
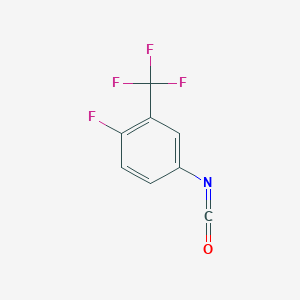
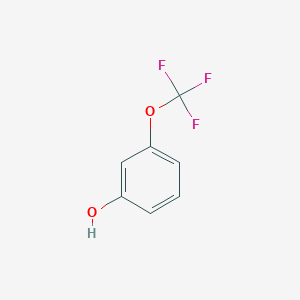
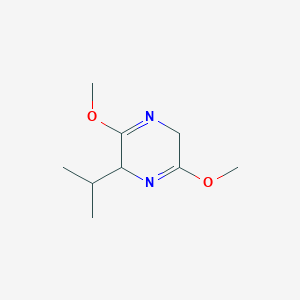
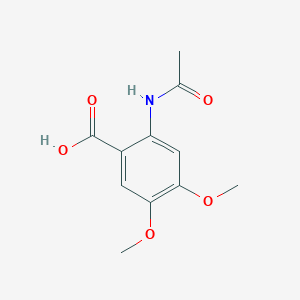
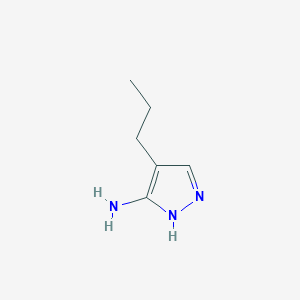

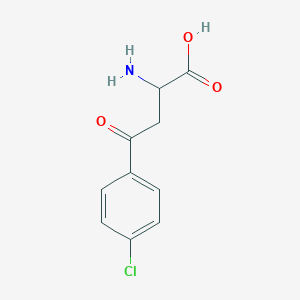
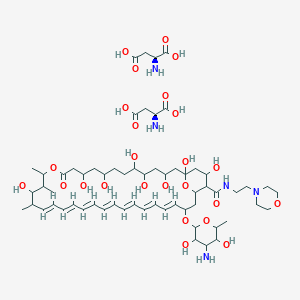
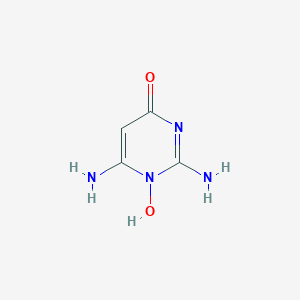
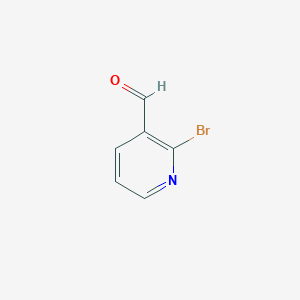
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
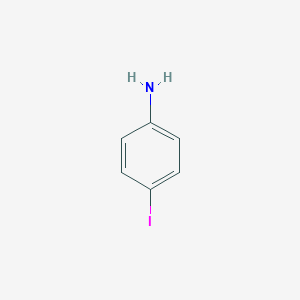
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)